molecular formula C13H14BrNO2S B8727252 8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline CAS No. 346629-99-0

8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline

Cat. No.: B8727252
CAS No.: 346629-99-0
M. Wt: 328.23 g/mol
InChI Key: AJJVDAQSWRVYDC-UHFFFAOYSA-N
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Description

8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline is a quinoline derivative with a bromine atom at the 8th position and a methylsulfonyl group attached to the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline typically involves the following steps:

    Sulfonylation: The attachment of a methylsulfonyl group to the 6th position of the quinoline ring.

Common reagents used in these reactions include bromine or N-bromosuccinimide (NBS) for bromination and methylsulfonyl chloride for sulfonylation. The reactions are usually carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can remove the bromine atom or reduce the sulfonyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .

Scientific Research Applications

8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline involves its interaction with specific molecular targets and pathways. The bromine and sulfonyl groups play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline is unique due to the presence of both bromine and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

346629-99-0

Molecular Formula

C13H14BrNO2S

Molecular Weight

328.23 g/mol

IUPAC Name

8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline

InChI

InChI=1S/C13H14BrNO2S/c1-13(2,18(3,16)17)10-7-9-5-4-6-15-12(9)11(14)8-10/h4-8H,1-3H3

InChI Key

AJJVDAQSWRVYDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C2C(=C1)C=CC=N2)Br)S(=O)(=O)C

Origin of Product

United States

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